

Application Notes and Protocols for Copper- Catalyzed Trifluoromethylation using CF3I

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Compound of Interest		
Compound Name:	Iodotrifluoromethane	
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The introduction of a trifluoromethyl (-CF3) group into organic molecules is a paramount strategy in medicinal chemistry and materials science. The unique electronic properties of the -CF3 group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates. Copper-catalyzed trifluoromethylation reactions have emerged as a powerful and cost-effective method for the construction of C-CF3 bonds. This document provides detailed application notes and protocols for the copper-catalyzed trifluoromethylation of various substrates using **iodotrifluoromethane** (CF3I) as the trifluoromethyl source.

Introduction

Trifluoromethylated organic compounds are of significant interest in the pharmaceutical and agrochemical industries.[1][2] Copper-catalyzed cross-coupling reactions offer a more economical and scalable alternative to other transition-metal-catalyzed methods for introducing the CF3 group. **Iodotrifluoromethane** (CF3I) is an inexpensive and readily available source of the trifluoromethyl radical (•CF3) under mild conditions, particularly when coupled with photoredox catalysis.[1][2]

This application note focuses on two primary copper-catalyzed methods utilizing CF3I:

Photoredox Co-catalyzed Trifluoromethylation of Arylboronic Acids: A mild and versatile
method that merges visible-light photoredox catalysis with copper catalysis to
trifluoromethylate a wide range of aryl and heteroaryl boronic acids.[3][4]



• Trifluoromethylation of Aryl lodides via in situ generated Trifluoromethylzinc Reagent: An alternative approach where CF3I is converted to a trifluoromethylzinc reagent in situ, which then participates in a copper-catalyzed cross-coupling with aryl iodides.[5][6]

These protocols offer robust and reproducible methods for the synthesis of trifluoromethylated compounds with broad functional group tolerance.

Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize the quantitative data for the copper-catalyzed trifluoromethylation of various substrates using CF3I, showcasing the versatility and efficiency of these methods.

Table 1: Copper/Photoredox Co-catalyzed Trifluoromethylation of Arylboronic Acids with CF3I



Entry	Substrate (ArB(OH)2)	Product	Yield (%)
1	Phenylboronic acid	Trifluoromethylbenzen e	75
2	4- Methoxyphenylboronic acid	1-Methoxy-4- (trifluoromethyl)benze ne	82
3	4- Chlorophenylboronic acid	1-Chloro-4- (trifluoromethyl)benze ne	78
4	4-Acetylphenylboronic acid	1-(4- (Trifluoromethyl)pheny l)ethan-1-one	65
5	3-Thiopheneboronic acid	3- (Trifluoromethyl)thioph ene	71
6	2-Naphthylboronic acid	2- (Trifluoromethyl)napht halene	85
7	4-lodophenylboronic acid	1-lodo-4- (trifluoromethyl)benze ne	68[3]

General Conditions: Arylboronic acid (1.0 equiv), CuOAc (0.2 equiv), Ru(bpy)3Cl2·6H2O (0.01 equiv), K2CO3 (1.0 equiv), CF3I (5.0 equiv), DMF, 60 °C, 12 h, visible light irradiation.[3]

Table 2: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with in situ generated Zn(CF3)I from CF3I



Entry	Substrate (Ar-I)	Product	Yield (%)
1	lodobenzene	Trifluoromethylbenzen e	85
2	1-lodo-4- methoxybenzene	1-Methoxy-4- (trifluoromethyl)benze ne	78
3	1-lodo-4- chlorobenzene	1-Chloro-4- (trifluoromethyl)benze ne	81
4	1-lodo-4-nitrobenzene	1-Nitro-4- (trifluoromethyl)benze ne	65
5	2-lodonaphthalene	2- (Trifluoromethyl)napht halene	92
6	3-lodopyridine	3- (Trifluoromethyl)pyridi ne	73

General Conditions: Aryl iodide (1.0 equiv), Zn powder (2.0 equiv), CF3I (excess), CuI (2 mol%), 1,10-phenanthroline (2 mol%), DMPU, 50 °C, 24 h.[5][6]

Experimental Protocols

Protocol 1: Copper/Photoredox Co-catalyzed Trifluoromethylation of Arylboronic Acids

This protocol is adapted from the work of Sanford and coworkers.[3]

Materials:

- Arylboronic acid (0.5 mmol, 1.0 equiv)
- Copper(I) acetate (CuOAc, 0.1 mmol, 0.2 equiv)



- Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)3Cl2·6H2O, 0.005 mmol, 0.01 equiv)
- Potassium carbonate (K2CO3, 0.5 mmol, 1.0 equiv)
- Anhydrous N,N-dimethylformamide (DMF, 3 mL)
- lodotrifluoromethane (CF3I, gas)
- Schlenk tube or a reaction vial with a septum
- Magnetic stir bar
- · Balloon filled with CF3I
- Visible light source (e.g., 26 W compact fluorescent light bulb)

Procedure:

- To a Schlenk tube containing a magnetic stir bar, add the arylboronic acid (0.5 mmol), CuOAc (12.3 mg, 0.1 mmol), Ru(bpy)3Cl2·6H2O (3.7 mg, 0.005 mmol), and K2CO3 (69.1 mg, 0.5 mmol).
- Evacuate and backfill the tube with argon or nitrogen three times.
- Add anhydrous DMF (3 mL) via syringe.
- Introduce CF3I gas by bubbling it through the reaction mixture for 2-3 minutes, or by evacuating the headspace and backfilling with CF3I from a balloon.
- Seal the tube and place it approximately 5-10 cm from a 26 W compact fluorescent light bulb.
- Stir the reaction mixture at 60 °C for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).



- Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Protocol 2: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with in situ Generated Zn(CF3)I

This protocol is adapted from a procedure for the in situ generation of a trifluoromethylzinc reagent.[5][6]

Materials:

- Aryl iodide (0.5 mmol, 1.0 equiv)
- Zinc powder (1.0 mmol, 2.0 equiv, <10 μm, 99.9%)
- Copper(I) iodide (CuI, 0.01 mmol, 2 mol%)
- 1,10-Phenanthroline (0.01 mmol, 2 mol%)
- Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 0.5 mL)
- Iodotrifluoromethane (CF3I, gas)
- Schlenk tube with a septum
- Magnetic stir bar
- Balloon filled with CF3I

Procedure:

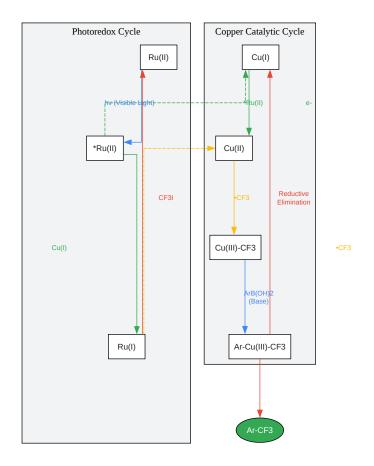


- To a Schlenk tube containing a magnetic stir bar, add zinc powder (65.4 mg, 1.0 mmol).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous DMPU (0.5 mL) via syringe.
- Introduce CF3I gas by bubbling it through the suspension for 5-10 minutes.
- Stir the suspension at room temperature for 2 hours to allow for the formation of the trifluoromethylzinc reagent.
- To the resulting suspension, add CuI (1.9 mg, 0.01 mmol), 1,10-phenanthroline (1.8 mg, 0.01 mmol), and the aryl iodide (0.5 mmol).
- Seal the tube and place it in a preheated heating block at 50 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH4Cl.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Mandatory Visualizations Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for the photoredox cocatalyzed trifluoromethylation and a general experimental workflow.

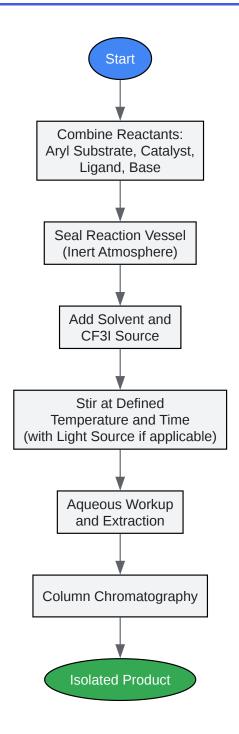




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Caption: Proposed mechanism for Cu/Ru-catalyzed trifluoromethylation.





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Caption: General experimental workflow for trifluoromethylation.

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